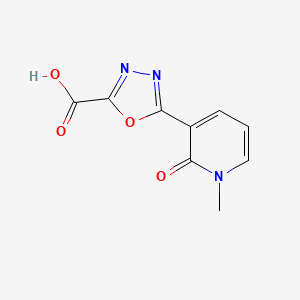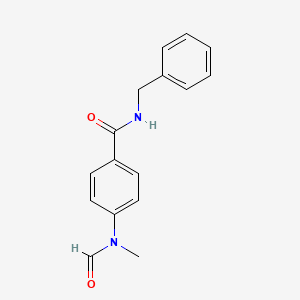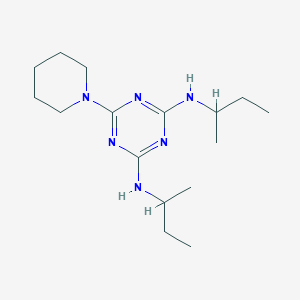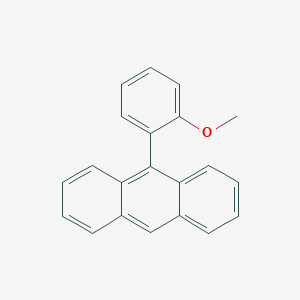
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl)phosphinic acid: is a highly fluorinated organic compound. It is characterized by its long perfluorinated carbon chain, which imparts unique chemical and physical properties. This compound is known for its high thermal stability, chemical resistance, and hydrophobic nature, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl)phosphinic acid typically involves the reaction of a perfluorinated alkyl iodide with a phosphinic acid derivative. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product’s quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols, often under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phosphinic acid derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a surfactant in various chemical reactions due to its ability to lower surface tension and stabilize emulsions. It is also employed in the synthesis of fluorinated polymers and materials with unique properties.
Biology: In biological research, the compound is used to study the effects of fluorinated compounds on biological systems. Its hydrophobic nature makes it useful in membrane studies and protein-ligand interactions.
Medicine: The compound’s stability and resistance to degradation make it a candidate for drug delivery systems, particularly for hydrophobic drugs. It is also explored for its potential use in imaging agents due to its fluorine content.
Industry: In the industrial sector, the compound is used in the production of non-stick coatings, water-repellent fabrics, and corrosion-resistant materials. Its unique properties make it valuable in the electronics industry for the fabrication of semiconductors and other electronic components.
Mécanisme D'action
The mechanism of action of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl)phosphinic acid is primarily attributed to its fluorinated carbon chain. The fluorine atoms create a highly electronegative environment, which influences the compound’s reactivity and interactions with other molecules. The compound can interact with hydrophobic regions of proteins and membranes, affecting their structure and function. The phosphinic acid group can participate in hydrogen bonding and coordination with metal ions, further influencing its biological and chemical activity.
Comparaison Avec Des Composés Similaires
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate): This compound has a similar fluorinated carbon chain but with an acrylate functional group, making it useful in polymerization reactions.
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl methacrylate): Similar to the acrylate derivative, this compound is used in the synthesis of fluorinated polymers with enhanced properties.
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl iodide): This iodide derivative is used as a precursor in the synthesis of other fluorinated compounds.
Uniqueness: The uniqueness of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl)phosphinic acid lies in its combination of a long perfluorinated carbon chain with a phosphinic acid group. This combination imparts unique properties such as high thermal stability, chemical resistance, and the ability to interact with both hydrophobic and hydrophilic environments. These properties make it valuable in a wide range of applications, from industrial coatings to biological research.
Propriétés
Numéro CAS |
731858-15-4 |
|---|---|
Formule moléculaire |
C12H5F21O2P+ |
Poids moléculaire |
611.11 g/mol |
Nom IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C12H4F21O2P/c13-3(14,1-2-36(34)35)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1-2H2/p+1 |
Clé InChI |
IUAQXCCRPXDFHP-UHFFFAOYSA-O |
SMILES canonique |
C(C[P+](=O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Phenyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14122799.png)

![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122829.png)


![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14122843.png)
![4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide](/img/structure/B14122853.png)
![N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide](/img/structure/B14122857.png)
![12,16-Dimethyl-6-(methylamino)-15-[1-(methylamino)ethyl]-7-methylidenepentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol](/img/structure/B14122863.png)



